tert-butyl 3,4-dihydro-6-(hydroxymethyl)-8-methylisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxymethyl-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxymethyl-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxymethyl-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts alkylation reagents
Major Products
Oxidation: Formyl or carboxyl derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
6-Hydroxymethyl-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving isoquinoline derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Hydroxymethyl-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxymethyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The isoquinoline core can interact with aromatic residues in proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxymethyl-8-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid tert-butyl ester group.
8-Methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid: Lacks the hydroxymethyl group.
6-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid tert-butyl ester: Lacks the methyl group.
Uniqueness
6-Hydroxymethyl-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxymethyl, methyl, and tert-butyl ester groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-11-7-12(10-18)8-13-5-6-17(9-14(11)13)15(19)20-16(2,3)4/h7-8,18H,5-6,9-10H2,1-4H3 |
InChI Key |
PHTVWFBPFTUVBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CN(CC2)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.